molecular formula C9H9ClN6OS B11469762 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(5-chloropyridin-2-yl)acetamide

2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(5-chloropyridin-2-yl)acetamide

Cat. No.: B11469762
M. Wt: 284.73 g/mol
InChI Key: MODHUZSQTQZXNU-UHFFFAOYSA-N
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Description

2-[(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-N-(5-CHLORO-2-PYRIDINYL)ACETAMIDE is a complex organic compound that features a triazole ring, a pyridine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-N-(5-CHLORO-2-PYRIDINYL)ACETAMIDE typically involves multiple steps. One common method starts with the preparation of the triazole ring, which can be synthesized via the cyclization of aminoguanidine with appropriate reagents under controlled conditions. The pyridine ring is then introduced through a nucleophilic substitution reaction, where the triazole derivative reacts with a chloropyridine compound. The final step involves the formation of the acetamide group through an amidation reaction .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave irradiation to accelerate the reaction rates and improve yields. The use of microwave irradiation has been shown to be effective in the synthesis of triazole derivatives, providing a more efficient and environmentally friendly approach .

Chemical Reactions Analysis

Types of Reactions

2-[(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-N-(5-CHLORO-2-PYRIDINYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-N-(5-CHLORO-2-PYRIDINYL)ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-N-(5-CHLORO-2-PYRIDINYL)ACETAMIDE involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond donor or acceptor, allowing the compound to bind to enzymes or receptors. The pyridine ring can participate in π-π stacking interactions, further stabilizing the binding. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-N-(5-CHLORO-2-PYRIDINYL)ACETAMIDE is unique due to the combination of the triazole and pyridine rings, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C9H9ClN6OS

Molecular Weight

284.73 g/mol

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloropyridin-2-yl)acetamide

InChI

InChI=1S/C9H9ClN6OS/c10-5-1-2-6(12-3-5)13-7(17)4-18-9-14-8(11)15-16-9/h1-3H,4H2,(H,12,13,17)(H3,11,14,15,16)

InChI Key

MODHUZSQTQZXNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)NC(=O)CSC2=NNC(=N2)N

Origin of Product

United States

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